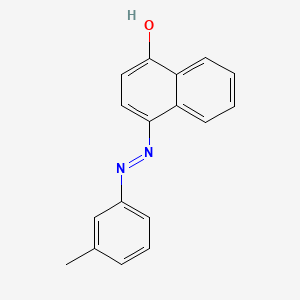

4-(m-Tolylazo)-1-naphthol

CAS No.: 25476-96-4

Cat. No.: VC16313763

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25476-96-4 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 4-[(3-methylphenyl)diazenyl]naphthalen-1-ol |

| Standard InChI | InChI=1S/C17H14N2O/c1-12-5-4-6-13(11-12)18-19-16-9-10-17(20)15-8-3-2-7-14(15)16/h2-11,20H,1H3 |

| Standard InChI Key | PBEJNOBUZDXAGT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1-naphthol moiety (a hydroxyl-substituted naphthalene) connected to a 3-methylphenyl group through an azo linkage. The IUPAC name is 4-[(3-methylphenyl)diazenyl]naphthalen-1-ol, with the SMILES notation OC=1C=CC(=C2C=CC=CC12)\N=N\C1=CC=CC(=C1)C . The azo group introduces conjugation, influencing electronic properties and reactivity.

Spectroscopic Characterization

-

13C NMR: Spectral data (computed via HOSE algorithm) confirm the presence of 17 distinct carbon environments, including aromatic carbons (δ 110–150 ppm) and a hydroxyl-bearing carbon (δ 155–160 ppm) .

-

IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), -N=N- (1450–1600 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) are observed .

-

Mass Spectrometry: The exact mass is 262.110613 u, consistent with the molecular formula .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 262.31 g/mol | |

| Melting Point | 210–213°C (decomposes) | |

| Solubility | Low in water; soluble in ethanol, DMSO |

Synthesis Methodologies

Catalytic Multi-Component Reactions

A prominent synthesis route involves a one-pot condensation of 1-naphthol, aromatic aldehydes, and malononitrile using diammonium hydrogen phosphate () as a catalyst. Key conditions include:

-

Substrate Scope: Electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) substituents on aldehydes are tolerated (Table 1) .

Table 1: Yields of 4-(m-Tolylazo)-1-naphthol Derivatives

| Aldehyde Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-CH₃C₆H₄ | 1.5 | 85 |

| 4-ClC₆H₄ | 1.5 | 92 |

| 3-NO₂C₆H₄ | 0.33 | 93 |

Solvent-Free Approaches

Recent advancements employ Fe₃O₄@SiO₂-BF₃ magnetic nanoparticles as a recyclable solid acid catalyst. Benefits include:

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 210°C, aligning with its melting point . The azo bond (-N=N-) is susceptible to photolytic cleavage, necessitating storage in amber containers under inert atmospheres .

Catalytic Recycling

Diammonium hydrogen phosphate demonstrates robust recyclability, with yields remaining >90% after four cycles (Table 2) .

Table 2: Catalyst Recycling Performance

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 95 |

| 3 | 95 |

| 4 | 93 |

Applications and Industrial Relevance

Dye and Pigment Industries

The conjugated π-system and azo chromophore make 4-(m-Tolylazo)-1-naphthol a candidate for azo dyes, particularly in textiles and plastics. Its stability under mild conditions aligns with eco-friendly manufacturing trends .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors to 2-amino-4H-chromenes, which exhibit antimicrobial and antitumor activities .

Materials Science

Functionalization with magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-BF₃) enables applications in targeted drug delivery and catalysis, leveraging the compound’s aromatic backbone for π-π interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume